molecular formula C12H12N8O2S B11116928 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-(3-methylthiophen-2-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-(3-methylthiophen-2-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11116928
M. Wt: 332.34 g/mol
InChI Key: RLYROKFLGKYQHI-LHHJGKSTSA-N
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Description

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-N’~4~-[(3-METHYL-2-THIENYL)METHYLENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as chemistry, biology, and medicine. This compound contains multiple functional groups, including an oxadiazole ring, a triazole ring, and a thienyl group, which contribute to its diverse reactivity and potential utility.

Preparation Methods

The synthesis of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-N’~4~-[(3-METHYL-2-THIENYL)METHYLENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 4-amino-1,2,5-oxadiazole with appropriate reagents to introduce the triazole and thienyl groups. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-N’~4~-[(3-METHYL-2-THIENYL)METHYLENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-N’~4~-[(3-METHYL-2-THIENYL)METHYLENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-N’~4~-[(3-METHYL-2-THIENYL)METHYLENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H12N8O2S

Molecular Weight

332.34 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]triazole-4-carboxamide

InChI

InChI=1S/C12H12N8O2S/c1-6-3-4-23-8(6)5-14-16-12(21)9-7(2)20(19-15-9)11-10(13)17-22-18-11/h3-5H,1-2H3,(H2,13,17)(H,16,21)/b14-5+

InChI Key

RLYROKFLGKYQHI-LHHJGKSTSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)C

Canonical SMILES

CC1=C(SC=C1)C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)C

Origin of Product

United States

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